(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Description
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid is a chiral propanoic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group and a 3,4-bis(benzyloxy)phenyl substituent. This compound is structurally characterized by:
- A Cbz group, a widely used protecting group in peptide synthesis due to its stability under acidic conditions and selective removal via hydrogenolysis.
- Two benzyloxy substituents on the phenyl ring, enhancing lipophilicity and influencing electronic properties.
- A carboxylic acid moiety, enabling participation in coupling reactions or salt formation.
The stereochemistry (2S configuration) is critical for biological activity and molecular recognition processes.
Properties
IUPAC Name |
(2S)-3-[3,4-bis(phenylmethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO6/c33-30(34)27(32-31(35)38-22-25-14-8-3-9-15-25)18-26-16-17-28(36-20-23-10-4-1-5-11-23)29(19-26)37-21-24-12-6-2-7-13-24/h1-17,19,27H,18,20-22H2,(H,32,35)(H,33,34)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZUOMFFRLUIF-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3,4-bis(benzyloxy)benzaldehyde using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment and large-scale reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxy groups can yield the corresponding benzyl alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include benzyl alcohols.
- Substitution products depend on the electrophile used, leading to various substituted aromatic compounds.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The benzyloxy groups and the propanoic acid moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Cbz-Protected Amino Groups
Compound A : Cbz-Phenylalanine
- Structure: Similar Cbz-protected amino acid but lacks the 3,4-bis(benzyloxy)phenyl group.
- Key Differences :
- Reduced lipophilicity due to absence of benzyloxy substituents.
- Lower steric hindrance, facilitating easier coupling in peptide synthesis.
- Spectral Data :
Compound B: (2S)-2-Cbz-amino-4-phenylbutanoic Acid
- Structure : Extended carbon chain compared to the target compound.
- Key Differences :
- Increased flexibility due to the longer aliphatic chain.
- Altered solubility in polar solvents.
Compounds with Multiple Benzyloxy Substituents
Compound C : 3,4-Dibenzyloxybenzoic Acid
- Structure: Shares the 3,4-bis(benzyloxy)phenyl group but lacks the amino acid backbone.
- Key Differences :
Compound D : 3,4-Bis(benzyloxy)benzyl Alcohol
Propanoic Acid Derivatives with Alternative Protecting Groups
Compound E: Boc-(2S)-2-amino-3-phenylpropanoic Acid (Boc = tert-butoxycarbonyl)
- Structure : Boc group instead of Cbz.
- Key Differences: Boc is stable under basic conditions but cleaved by acids, contrasting with Cbz’s hydrogenolysis sensitivity. 1H-NMR of Boc protons: δ 1.3–1.5 (tert-butyl group) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP* | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | ~553.6 | 5.2 | 180–185 (est.) | Low |
| Cbz-Phenylalanine | 297.3 | 2.8 | 82–85 | Moderate |
| 3,4-Dibenzyloxybenzoic Acid | 378.4 | 4.1 | 150–155 | Low |
*LogP estimated via computational methods.
Table 2: Key NMR Spectral Comparisons (1H, δ ppm)
| Proton Environment | Target Compound | Cbz-Phenylalanine | 3,4-Dibenzyloxybenzoic Acid |
|---|---|---|---|
| Cbz-CH2 | 5.1–5.3 | 5.0–5.2 | N/A |
| Benzyloxy (OCH2Ph) | 5.0–5.1 | N/A | 5.0–5.1 |
| Aromatic protons | 6.8–7.4 | 7.2–7.4 | 6.9–7.4 |
Biological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid, also known by its CAS number 35591-10-7, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple benzyloxy groups and a propanoic acid moiety. Its molecular formula is , with a molecular weight of 511.57 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 511.57 g/mol |
| CAS Number | 35591-10-7 |
| IUPAC Name | (2S)-3-[3,4-bis(phenylmethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The benzyloxy groups enhance the compound's ability to bind to enzymes or receptors, potentially modulating their activity.
Hypoglycemic Activity
Recent studies have highlighted the compound's potential hypoglycemic effects. For instance, in an evaluation involving various synthesized compounds based on phenylpropanoic acid derivatives, it was observed that certain analogs exhibited significant glucose uptake in HepG2 cells without cytotoxic effects . The activation of FFAR1 (Free Fatty Acid Receptor 1) at a concentration of 10 μM was noted, indicating potential therapeutic applications in diabetes management.
Cytotoxicity Studies
Cytotoxicity assays conducted on several derivatives of phenylpropanoic acid indicated that this compound does not induce significant cytotoxic effects across various concentrations tested (2.5 to 25 μM) . This suggests a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
A comparative study of this compound with structurally similar compounds reveals distinct differences in reactivity and biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | Fewer benzyloxy groups | Moderate hypoglycemic effect |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-benzyloxyphenyl)propanoic acid | One additional benzyloxy group | Enhanced binding affinity |
| This compound | Multiple benzyloxy groups | Significant hypoglycemic effect |
Case Study 1: Hypoglycemic Effects in Mice
In an oral glucose tolerance test conducted on CD-1 mice, compounds derived from phenylpropanoic acids demonstrated pronounced hypoglycemic effects when administered at doses ranging from 1–25 mg/kg. Notably, the compound's structure played a crucial role in enhancing its efficacy as an antidiabetic agent .
Case Study 2: Hepatoprotective Properties
Further investigations into the hepatoprotective properties of related compounds showed that certain derivatives could restore liver function without inducing toxicity. This suggests that this compound might possess similar protective qualities against liver damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
